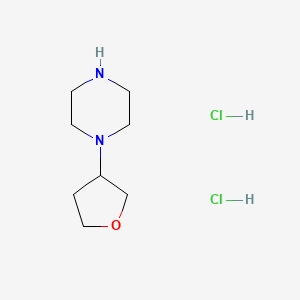

1-(Oxolan-3-yl)piperazine dihydrochloride

Description

Contextualization of Piperazine (B1678402) Derivatives in Medicinal Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a ubiquitous and privileged scaffold in medicinal chemistry. researchgate.net Its presence is a hallmark of numerous drugs across a wide array of therapeutic areas, including antipsychotics, antidepressants, antihistamines, and anticancer agents. The structural and physicochemical properties of the piperazine moiety contribute significantly to its prevalence in drug design.

The two nitrogen atoms in the piperazine ring can be substituted, offering medicinal chemists a straightforward way to modulate a molecule's properties, such as its solubility, polarity, and ability to interact with biological targets. researchgate.net This versatility allows for the fine-tuning of pharmacokinetic and pharmacodynamic profiles. Furthermore, the piperazine nucleus often imparts favorable aqueous solubility and metabolic stability to drug candidates. researchgate.net In many instances, the piperazine ring acts as a linker, connecting different pharmacophoric elements within a single molecule to optimize its interaction with multiple biological targets. researchgate.net

The table below illustrates the diverse applications of piperazine-containing drugs, highlighting the versatility of this heterocyclic system.

| Therapeutic Area | Example Drug(s) | Role of Piperazine Moiety |

| Antipsychotics | Clozapine, Olanzapine | Interacts with dopamine (B1211576) and serotonin (B10506) receptors |

| Antidepressants | Vortioxetine, Trazodone | Modulates serotonin transporter and receptor activity |

| Antihistamines | Cetirizine, Hydroxyzine | Provides the core structure for H1 receptor antagonists |

| Anticancer Agents | Imatinib, Bosutinib | Improves solubility and targets specific kinases |

| Antiviral Agents | Indinavir | Forms part of the backbone structure targeting viral proteases |

| Anxiolytics | Buspirone | Essential for interaction with serotonin 5-HT1A receptors |

This table presents selected examples and is not exhaustive.

Significance of Tetrahydrofuran (B95107)/Oxolane Moieties in Contemporary Drug Design

The tetrahydrofuran (THF) ring, systematically named oxolane, is another crucial structural motif found in a multitude of natural products and synthetic pharmaceuticals. researchgate.net As a five-membered cyclic ether, the oxolane ring is not merely a passive component; it actively contributes to the biological activity of a molecule by influencing its conformation and interactions with target proteins.

The significance of the oxolane ring is evident in various classes of biologically active compounds, as shown in the table below.

| Compound Class / Drug | Therapeutic Application | Contribution of the Oxolane/THF Moiety |

| Annonaceous Acetogenins | Anticancer | Core structural component, essential for cytotoxicity |

| Polyether Antibiotics (e.g., Monensin) | Antibacterial, Coccidiostat | Involved in ionophoric properties |

| Lignans (e.g., Podophyllotoxin derivatives) | Anticancer | Forms the rigid core of the molecule |

| Eribulin | Anticancer (Metastatic Breast Cancer) | A key structural unit of this complex natural product derivative |

| Amprenavir | Antiviral (HIV Protease Inhibitor) | Acts as a potent P2 ligand, enhancing binding affinity |

This table provides examples of the diverse roles of the oxolane moiety in bioactive molecules.

Overview of Research Trajectories for 1-(Oxolan-3-yl)piperazine Dihydrochloride (B599025)

The primary research trajectory for 1-(Oxolan-3-yl)piperazine dihydrochloride is its application as a specialized chemical building block for the synthesis of more elaborate drug candidates. evitachem.comumich.edu Its structure combines the advantageous features of both the piperazine and oxolane rings, making it an attractive starting point for drug discovery programs, especially those focused on neurological disorders. evitachem.com

The research utility of this compound stems from its chemical reactivity. The piperazine ring, with its secondary amine, provides a reactive site for various chemical transformations. These reactions allow for the attachment of diverse molecular fragments, enabling the exploration of a broad chemical space to identify compounds with desired biological activities.

Key research applications and potential synthetic transformations involving this compound are outlined below:

| Reaction Type | Reagents/Conditions | Potential Outcome | Research Application |

| Nucleophilic Substitution | Alkyl halides, Epoxides | Functionalization of the piperazine nitrogen | Building complex molecular scaffolds |

| Buchwald-Hartwig Amination | Aryl halides, Palladium catalyst | Formation of N-aryl piperazine derivatives | Synthesis of receptor ligands (e.g., for serotonin, dopamine receptors) |

| Suzuki Coupling | (If further functionalized) Boronic acids, Palladium catalyst | Creation of C-C bonds to introduce new substituents | Expanding molecular diversity for structure-activity relationship (SAR) studies |

| Acylation | Acyl chlorides, Carboxylic acids | Formation of amides | Modification of physicochemical properties and target interactions |

The investigation into derivatives of 1-(Oxolan-3-yl)piperazine is driven by the hypothesis that combining the piperazine and oxolane motifs can lead to compounds with novel pharmacological profiles. Researchers may use this intermediate to synthesize series of compounds for screening against various biological targets, such as G-protein coupled receptors (GPCRs) or enzymes, in the search for new lead compounds for drug development. nih.gov

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(oxolan-3-yl)piperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.2ClH/c1-6-11-7-8(1)10-4-2-9-3-5-10;;/h8-9H,1-7H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNWUJSXQXGRRQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1N2CCNCC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 Oxolan 3 Yl Piperazine Dihydrochloride

Established Synthetic Routes to the Piperazine (B1678402) Core

The formation of the central piperazine ring is the cornerstone of the synthesis. Several robust methods have been developed, each offering distinct advantages in terms of efficiency, diversity, and scalability. These approaches include classical cyclization reactions, modern multicomponent strategies, and ring-expansion methodologies.

A key strategy for constructing the piperazine ring involves the cyclization of 1,2-diamine precursors. One such method utilizes vinyl sulfonium (B1226848) salts as reactants. A procedure for synthesizing 1,2-diamines from vinyl sulfonium salts and arylamines has been developed that proceeds under mild conditions. nih.gov This approach is advantageous as it does not require a transition-metal catalyst or an oxidizing agent and is compatible with a broad range of substrates. nih.gov Mechanistic studies suggest that the reaction proceeds through the formation of an aziridine (B145994) intermediate, which plays a crucial role in the diamination process. nih.govresearchgate.net

Another related approach involves the palladium-catalyzed aerobic oxidative cyclization of allylic sulfamides. nih.gov These substrates can be readily prepared on a large scale from the corresponding allylic amines and primary amines. nih.gov The resulting cyclic sulfamide (B24259) products can then be converted into the desired 1,2-diamines, which are the direct precursors for forming the piperazine ring. nih.gov

Table 1: Comparison of Cyclization Methods for 1,2-Diamine Synthesis

| Method | Key Reactants | Conditions | Advantages |

| Vinyl Sulfonium Salts | Vinyl sulfonium salts, Arylamines | Mild, Catalyst-free | No transition metal or oxidant needed, Broad substrate scope. nih.gov |

| Allylic Sulfamides | Allylic sulfamides | Pd-catalyst, O2 oxidant | Scalable, High diastereoselectivity. nih.gov |

Multicomponent reactions (MCRs), particularly the Ugi reaction, offer a highly efficient pathway to complex molecular scaffolds like piperazine from simple starting materials in a single step. nih.gov The classical Ugi four-component reaction (Ugi-4CR) combines an amine, an aldehyde or ketone, an isocyanide, and a carboxylic acid to produce a di-amide intermediate. nih.govevitachem.com This intermediate can be designed to undergo subsequent intramolecular cyclization to form various piperazine derivatives, including diketopiperazines. organic-chemistry.org

The versatility of the Ugi reaction has been exploited in numerous ways for piperazine synthesis. For instance, a "split-Ugi" methodology has been developed for use with bis-secondary diamines to generate chemical diversity around the piperazine core. nih.gov Furthermore, by using bifunctional starting materials in a Ugi condensation, such as an N-alkylethylenediamine, it is possible to construct piperazine-2-carboxamides in a one-pot process. thieme-connect.com The Ugi reaction is noted for its tolerance of a wide range of functional groups and its operational simplicity, making it a powerful tool in combinatorial chemistry and drug discovery for generating libraries of piperazine-based compounds. nih.govthieme-connect.com

Table 2: Examples of Ugi Reaction Strategies for Piperazine Scaffolds

| Ugi Reaction Variant | Key Components | Resulting Scaffold | Reference |

| Intramolecular Ugi-4CR | Amine, Aldehyde, Isocyanide, Carboxylic Acid | Diketopiperazines | nih.govorganic-chemistry.org |

| Split-Ugi Reaction | Bis-secondary diamine, Aldehyde, Isocyanide, Carboxylic Acid | 1,4-Disubstituted Piperazines | nih.gov |

| Ugi Condensation with Bifunctional Starter | N-alkylethylenediamine, Chloroacetaldehyde, Carboxylic Acid, Isocyanide | Piperazine-2-carboxamides | thieme-connect.com |

The high ring strain of aziridines makes them valuable electrophilic building blocks for synthesizing nitrogen-containing compounds. mdpi.com The ring-opening of aziridines with nitrogen nucleophiles, such as amines, provides a direct route to 1,2-diamines, which are the essential precursors for piperazine synthesis. researchgate.netrsc.org This reaction involves the cleavage of one of the carbon-nitrogen bonds in the three-membered ring. researchgate.net

The reactivity of the aziridine ring is often enhanced by placing an electron-withdrawing group on the nitrogen atom, which activates the ring for nucleophilic attack. mdpi.com However, even non-activated aziridines can be opened under appropriate conditions. For instance, the aza-addition of various aromatic amines to N-tosyl-protected aziridines has been achieved under catalyst- and solvent-free conditions. rsc.org The regioselectivity of the ring-opening can be controlled by the substituents on the aziridine ring, allowing for the synthesis of specific diamine isomers. frontiersin.org Subsequent cyclization of the resulting 1,2-diamine yields the desired piperazine ring.

Table 3: Nucleophilic Ring-Opening of Aziridines

| Aziridine Type | Nucleophile | Conditions | Key Feature |

| N-Activated | Amines, Hydrazones, Amino alcohols | Various | Enhanced reactivity. mdpi.comresearchgate.net |

| N-Tosyl Protected | Aromatic Amines | Catalyst- and solvent-free | Green chemistry approach. rsc.org |

| Non-activated | N-Nucleophiles | Requires activation (e.g., as aziridinium (B1262131) ion) | Provides access to N-alkylated amines. nih.gov |

Cycloaddition reactions provide a powerful method for constructing heterocyclic rings. The [3+2] cycloaddition between an azide (B81097) and an alkyne, often referred to as the Huisgen cycloaddition, is a prominent example of "click chemistry" used to form a five-membered triazole ring. nih.gov This strategy can be adapted to synthesize piperazine-containing scaffolds. An intramolecular version of this reaction can be employed, where the azide and alkyne functionalities are present on the same molecule, leading to the formation of fused heterocyclic systems. rsc.org

For example, a Ugi-4CR can be used to assemble a precursor containing both an azide and a propargyl amine group. organic-chemistry.org This intermediate can then undergo a subsequent intramolecular [3+2] cycloaddition to yield a bicyclic dihydrotriazolo[1,5-a]pyrazinone, a structure containing a piperazine-like core. organic-chemistry.org While the canonical reaction is often catalyzed by copper(I), strain-promoted versions (SPAAC) using cyclic alkynes can proceed without a metal catalyst, which is advantageous in biological contexts. nih.govnih.gov The thermal reaction of sydnones (mesoionic heterocycles) with alkynes also represents a useful [3+2] cycloaddition method for synthesizing substituted pyrazoles, showcasing the versatility of cycloaddition chemistry in building heterocycles. beilstein-journals.org

Synthesis of the Dihydrochloride (B599025) Salt Form

Once the 1-(oxolan-3-yl)piperazine free base is synthesized, it is converted to its dihydrochloride salt to improve properties such as stability and solubility. This is a standard practice for amine-containing pharmaceutical compounds.

The formation of a hydrochloride salt is typically achieved by reacting the organic base with hydrogen chloride. google.com A common laboratory method for preparing acyl chlorides from carboxylic acids involves reagents like thionyl chloride (SOCl₂) or oxalyl chloride. commonorganicchemistry.comlibretexts.org These reactions generate hydrogen chloride (HCl) as a gaseous byproduct. libretexts.org

In the context of salt formation, thionyl chloride can be used in a reflux process. When a carboxylic acid is heated under reflux with an excess of thionyl chloride, it is converted to the corresponding acid chloride. researchgate.net The HCl generated in situ can then react with a basic compound present in the mixture, such as a piperazine derivative, to form the hydrochloride salt. The conditions often involve heating the substrate in neat thionyl chloride or in a suitable solvent. commonorganicchemistry.comresearchgate.net A patent for the synthesis of a different piperazine derivative describes reacting 3-chloroaniline (B41212) with bis(2-chloroethyl)methylamine hydrochloride to yield 1-(3-chlorophenyl)piperazine (B195711) hydrochloride, demonstrating a direct synthesis of the salt form. google.com The use of aqueous hydrochloric acid is another straightforward method, though it can sometimes lead to lower yields due to the solubility of the salt in water. google.com

Considerations for Solvent-Free Synthesis Methodologies

The principles of green and sustainable chemistry have spurred the development of solvent-free synthetic methods, which are applicable to the synthesis of piperazine derivatives. nih.gov These approaches aim to reduce environmental impact by eliminating organic solvents, which are often toxic and difficult to dispose of. One such strategy involves performing reactions under microwave irradiation in the absence of a solvent, a technique that has been successfully used for the acetylation of piperazine derivatives. nih.gov

Another eco-friendly approach is the use of one of the reactants in excess to act as the solvent. organic-chemistry.org For the synthesis of N-arylpiperazines, for instance, using an excess of piperazine can facilitate the reaction, creating a cost-effective and more environmentally benign process. organic-chemistry.org Furthermore, one-pot, multicomponent reactions under solvent-free conditions, sometimes facilitated by a reusable heterogeneous catalyst, represent a superior method for generating heterocyclic structures, offering advantages such as operational simplicity and high efficiency. nih.gov Research has demonstrated the successful synthesis of piperazine derivatives through solvent-free methods, which are characterized and studied for their electrochemical and biological interactions. researchgate.net

The optimization of solvent-free reactions often involves adjusting temperature and catalyst loading to achieve the highest yields. For example, in the synthesis of 1,3-naphtoxazine derivatives, a related heterocyclic system, the ideal conditions were found to be a reaction temperature of 60 °C without any solvent. nih.gov These principles suggest that a solvent-free synthesis of 1-(Oxolan-3-yl)piperazine could be achieved, potentially through mechanochemical methods or by reacting piperazine with an appropriate oxolane precursor under optimized, solventless conditions.

Chemical Reactivity and Derivativatization Strategies

The chemical reactivity of 1-(Oxolan-3-yl)piperazine is primarily dictated by the nucleophilic secondary amine of the piperazine ring and the saturated oxolane and piperazine frameworks.

Oxidation Reactions with Common Oxidizing Agents

The saturated rings of 1-(Oxolan-3-yl)piperazine are subject to oxidation under specific conditions. Theoretical studies on the atmospheric oxidation of piperazine initiated by hydroxyl (•OH) radicals show that the reaction proceeds rapidly, with hydrogen abstraction occurring predominantly from the C-H sites on the ring. chemrxiv.org The resulting carbon-centered radical reacts with molecular oxygen (O2) under tropospheric conditions to primarily form a cyclic imine and a hydroperoxyl radical (HO₂•). chemrxiv.org

A minor pathway involves the formation of a stabilized peroxyl radical. chemrxiv.org This peroxyl radical can subsequently react with nitric oxide (NO) to produce an alkoxyl radical. This intermediate can then either react with O₂ to yield a cyclic amide or undergo unimolecular ring-opening, which could lead to products like CH₂=NCH₂CH₂NHCHO. chemrxiv.org Additionally, specialized synthetic methods involving transition metals can achieve targeted oxidation. For example, copper-mediated oxidation has been used to generate α-aminyl radicals on piperazine rings, leading to selective C-H functionalization. mdpi.com

Table 1: Potential Oxidation Products of the Piperazine Moiety

| Reactant | Oxidizing Species | Potential Products |

|---|---|---|

| Piperazine Ring | •OH, O₂ | Cyclic Imine, Cyclic Amide |

| Piperazine Ring | •OH, O₂, NO | Ring-Opened Products |

Reduction Reactions Utilizing Standard Reducing Agents

The fully saturated oxolane and piperazine rings in 1-(Oxolan-3-yl)piperazine are generally resistant to cleavage by standard reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). These reagents typically reduce more reactive functional groups such as carbonyls, esters, or amides.

Therefore, reduction reactions are most relevant in the context of derivatization. For instance, if the secondary amine of the piperazine moiety is first acylated to form an amide, this newly formed functional group can be subsequently reduced. The reduction of such carboxyamides is a key method for producing N-alkyl piperazine analogs. mdpi.comnih.gov This two-step acylation-reduction sequence provides a reliable pathway to introduce a variety of alkyl substituents onto the piperazine nitrogen, expanding the structural diversity of derivatives obtainable from the parent compound.

Nucleophilic Substitution Reactions on the Piperazine Ring

The secondary amine of the piperazine ring is a potent nucleophile, readily participating in substitution reactions with a wide range of electrophiles. This reactivity is a cornerstone of its derivatization. researchgate.net

N-Alkylation: A primary method for functionalization is N-alkylation, which involves reacting the piperazine with alkyl halides (e.g., chlorides, bromides) or sulfonates. mdpi.comnih.gov This reaction is often performed in the presence of a base to neutralize the resulting acid. The addition of sodium or potassium iodide can improve yields, particularly when using alkyl chlorides or bromides. nih.gov

N-Acylation: Reaction with acyl chlorides or anhydrides yields N-acylpiperazines. These amide derivatives are stable and can be an endpoint or serve as intermediates for further reactions, such as the reduction to N-alkylpiperazines mentioned previously. nih.gov

Reductive Amination: Another powerful method for N-alkylation is reductive amination. This involves the reaction of the piperazine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by an appropriate reducing agent, such as sodium triacetoxyborohydride, to yield the N-alkylated product. mdpi.comnih.gov

Table 2: Examples of Nucleophilic Substitution Reactions

| Reaction Type | Electrophile Example | Product Type |

|---|---|---|

| N-Alkylation | Benzyl (B1604629) Bromide | N-Benzyl-N'-(oxolan-3-yl)piperazine |

| N-Acylation | Acetyl Chloride | N-Acetyl-N'-(oxolan-3-yl)piperazine |

| Reductive Amination | Benzaldehyde | N-Benzyl-N'-(oxolan-3-yl)piperazine |

Palladium- and Copper-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Amination, Suzuki Coupling)

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen and carbon-carbon bonds, significantly expanding the synthetic utility of 1-(Oxolan-3-yl)piperazine.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for synthesizing N-arylpiperazines. mdpi.comwikipedia.org In this transformation, 1-(Oxolan-3-yl)piperazine acts as the amine nucleophile, coupling with aryl halides (bromides, chlorides) or pseudohalides (triflates). wikipedia.org The reaction's success relies on a palladium catalyst and specialized, bulky, electron-rich phosphine (B1218219) ligands, such as XPhos, SPhos, and BrettPhos, which facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle. youtube.comresearchgate.net The choice of base, solvent, and ligand is critical for optimizing reaction conditions. nih.gov This method has largely replaced harsher, traditional techniques like the Goldberg reaction for C-N bond formation. wikipedia.org

Table 3: Typical Conditions for Buchwald-Hartwig Amination

| Component | Example | Role |

|---|---|---|

| Aryl Halide | 4-Bromotoluene | Electrophile |

| Amine | 1-(Oxolan-3-yl)piperazine | Nucleophile |

| Palladium Precatalyst | Pd₂(dba)₃ | Catalyst Source |

| Ligand | XPhos | Stabilizes Pd, facilitates reaction |

| Base | Sodium tert-butoxide (NaOtBu) | Amine deprotonation |

Suzuki Coupling: The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a C-C bond between an organoboron compound (like a boronic acid) and an organic halide or triflate. mdpi.com For 1-(Oxolan-3-yl)piperazine to participate directly, it must first be functionalized with a halide. A common strategy would be to first perform a Buchwald-Hartwig amination with a dihaloarene (e.g., 1-bromo-4-iodobenzene). The more reactive C-I bond would couple with the piperazine, leaving the C-Br bond intact. This halogenated N-arylpiperazine intermediate could then undergo a subsequent Suzuki coupling with a boronic acid to introduce a new aryl or alkyl group, demonstrating a powerful multi-step derivatization strategy. nih.govmdpi.com

Formation of Heterocyclic Derivatives from the Piperazine Scaffold

The piperazine ring of 1-(Oxolan-3-yl)piperazine serves as a versatile scaffold for the construction of various fused heterocyclic systems. The secondary amine group of the piperazine moiety provides a reactive site for cyclization reactions with suitable bifunctional reagents, leading to the formation of novel polycyclic structures with potential applications in medicinal chemistry.

One notable transformation involves the reaction of 1-(Oxolan-3-yl)piperazine with substituted pyrimidines to form fused pyrimidine (B1678525) derivatives. For instance, the condensation of 1-(Oxolan-3-yl)piperazine with 2,4-dichloro-5-fluoropyrimidine (B19854) can be utilized in the synthesis of potent and selective inhibitors of phosphatidylinositol 3-kinase (PI3K). This reaction typically proceeds by a nucleophilic substitution of the chlorine atoms on the pyrimidine ring by the nitrogen atoms of the piperazine.

Another significant application of 1-(Oxolan-3-yl)piperazine in heterocycle synthesis is in the preparation of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. These compounds are of interest due to their biological activities. The synthesis can be achieved by reacting 1-(Oxolan-3-yl)piperazine with a suitably functionalized pyrazole (B372694) precursor, leading to the annulation of the pyrimidine ring onto the pyrazole core.

Furthermore, the piperazine nitrogen can participate in condensation reactions with dicarbonyl compounds or their equivalents to form a variety of heterocyclic rings. For example, reaction with β-ketoesters can lead to the formation of fused dihydropyrimidinone derivatives. The specific outcome of these reactions is highly dependent on the nature of the condensing agent and the reaction conditions employed.

The table below summarizes representative examples of heterocyclic derivatives synthesized from 1-(Oxolan-3-yl)piperazine.

| Starting Material | Reagent | Heterocyclic Product | Application/Significance |

| 1-(Oxolan-3-yl)piperazine | 2,4-dichloro-5-fluoropyrimidine | Fused Pyrimidine Derivative | PI3K Inhibitors |

| 1-(Oxolan-3-yl)piperazine | Functionalized Pyrazole | Pyrazolo[1,5-a]pyrimidine Derivative | Biologically Active Compounds |

| 1-(Oxolan-3-yl)piperazine | β-Ketoester | Fused Dihydropyrimidinone | Synthetic Intermediate |

Advanced Molecular and Computational Studies on 1 Oxolan 3 Yl Piperazine Dihydrochloride

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is instrumental in understanding how a ligand, such as 1-(Oxolan-3-yl)piperazine, might interact with a biological target, typically a protein or enzyme. While specific docking studies for 1-(Oxolan-3-yl)piperazine dihydrochloride (B599025) are not extensively detailed in publicly available literature, insights can be drawn from studies on analogous piperazine (B1678402) derivatives.

Docking studies on various bioactive piperazine derivatives consistently highlight the crucial role of the piperazine ring in forming key interactions within receptor binding sites. nih.govfgcu.edu The nitrogen atoms of the piperazine moiety are frequently involved in hydrogen bonding with amino acid residues of the target protein. pharmaceuticaljournal.net For 1-(Oxolan-3-yl)piperazine, it is hypothesized that the protonated nitrogens of the piperazine ring would act as hydrogen bond donors, forming electrostatic interactions with negatively charged or polar residues such as aspartate, glutamate (B1630785), or serine in a receptor's active site.

| Potential Interaction Type | Functional Group | Potential Interacting Residues |

| Hydrogen Bond Donor | Piperazine Nitrogens (protonated) | Aspartate, Glutamate, Serine |

| Hydrogen Bond Acceptor | Oxolane Oxygen | Serine, Threonine, Tyrosine, Asparagine |

| Hydrophobic Interactions | Piperazine and Oxolane Carbon Skeleton | Alanine, Valine, Leucine, Isoleucine |

Structure-Activity Relationship (SAR) Analysis of Piperazine Derivatives with Oxolane Scaffolds

Structure-Activity Relationship (SAR) analysis is a critical component of medicinal chemistry that correlates the chemical structure of a compound with its biological activity. For piperazine derivatives, the piperazine ring is a well-established pharmacophore that is present in numerous clinically used drugs. nih.govrsc.org The SAR of piperazine-containing compounds is often dictated by the nature of the substituents at the N1 and N4 positions.

The introduction of an oxolane scaffold at one of the nitrogen atoms of the piperazine ring is a key structural feature of 1-(Oxolan-3-yl)piperazine. The oxolane moiety can influence the compound's pharmacokinetic and pharmacodynamic properties in several ways:

Polarity and Solubility: The ether oxygen in the oxolane ring can increase the polarity and aqueous solubility of the molecule, which can, in turn, affect its absorption and distribution in the body.

Conformational Rigidity: The five-membered ring of the oxolane introduces a degree of conformational constraint, which can be beneficial for binding to a specific receptor by reducing the entropic penalty upon binding.

Binding Interactions: As mentioned in the molecular docking section, the oxygen atom of the oxolane ring can participate in hydrogen bonding, providing an additional anchor point to the target receptor.

SAR studies on related piperazine derivatives have shown that modifications to the substituents on the piperazine ring can dramatically alter biological activity. nih.govresearchgate.net For instance, the size, lipophilicity, and electronic properties of the substituent can impact receptor affinity and selectivity. In the case of 1-(Oxolan-3-yl)piperazine, SAR exploration could involve modifying the oxolane ring, such as altering its substitution pattern or replacing it with other cyclic ethers, to probe the impact on biological activity.

In Silico Predictions for Biological Activity and Druglikeness

In silico methods are increasingly utilized in the early stages of drug discovery to predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and druglikeness of a compound. windows.netnih.gov These predictions help in prioritizing candidates for synthesis and further testing. For 1-(Oxolan-3-yl)piperazine dihydrochloride, various computational tools can be employed to estimate its physicochemical and pharmacokinetic properties.

Druglikeness is often assessed using rules such as Lipinski's Rule of Five, which evaluates properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Compounds that adhere to these rules are more likely to be orally bioavailable.

A hypothetical in silico ADMET prediction for 1-(Oxolan-3-yl)piperazine might look like the following:

| Property | Predicted Value | Significance |

| Molecular Weight | < 500 g/mol | Adheres to Lipinski's Rule |

| logP | 1.0 - 3.0 | Optimal lipophilicity for cell permeability |

| Hydrogen Bond Donors | 2 (as dihydrochloride) | Adheres to Lipinski's Rule |

| Hydrogen Bond Acceptors | 3 | Adheres to Lipinski's Rule |

| Polar Surface Area (PSA) | < 140 Ų | Good potential for oral bioavailability |

| Blood-Brain Barrier Permeability | Moderate to High | Potential for CNS activity |

| Human Intestinal Absorption | High | Likely to be well-absorbed orally |

These predictions are based on the compound's structure and are calculated using various algorithms and models. While these in silico predictions are valuable for initial screening, they need to be validated by experimental studies.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations provide detailed insights into the electronic structure, reactivity, and stability of molecules. These methods are invaluable for understanding the fundamental properties of compounds like this compound.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum chemical method for predicting the electronic structure of molecules. researchgate.net DFT calculations can be used to optimize the geometry of this compound, providing the most stable three-dimensional arrangement of its atoms. Furthermore, DFT can compute various electronic properties, including molecular orbital energies, electrostatic potential, and charge distribution, which are crucial for understanding its chemical behavior.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical reactivity and stability. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity. For 1-(Oxolan-3-yl)piperazine, the HOMO is likely to be localized on the electron-rich nitrogen and oxygen atoms, while the LUMO may be distributed over the carbon skeleton.

| Parameter | Significance |

| HOMO Energy | Indicates electron-donating ability |

| LUMO Energy | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability |

Molecular Electrostatic Potential (MESP) Calculations

The Molecular Electrostatic Potential (MESP) is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MESP map displays regions of negative potential (electron-rich, typically colored in shades of red) and positive potential (electron-poor, typically colored in shades of blue). For this compound, the regions around the protonated nitrogen atoms of the piperazine ring would exhibit a strong positive potential, making them susceptible to interaction with nucleophiles or negatively charged receptor sites. The oxygen atom of the oxolane ring would show a region of negative potential, indicating its potential to act as a hydrogen bond acceptor.

Novelty Assessment of Related Scaffolds via Structural Database Searches

A comprehensive assessment of the novelty of the 1-(oxolan-3-yl)piperazine scaffold necessitates systematic searches of extensive chemical structure databases. This process is crucial in modern drug discovery to establish the originality of a chemical entity, understand the existing patent landscape, and identify opportunities for developing new intellectual property. The primary methodology involves querying major databases such as SciFinder-n, Reaxys, and PubChem, which contain millions of chemical structures from literature, patents, and commercial supplier catalogs.

The search strategy typically employs substructure searching, where the core 1-(oxolan-3-yl)piperazine framework is used as the query. This allows for the identification of all known compounds containing this specific arrangement of atoms, regardless of further substitutions. Advanced searches can be refined by specifying substitution patterns or by combining the structural query with keywords related to therapeutic areas or biological targets.

The piperazine ring itself is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netnih.gov Its prevalence is underscored by its presence in a multitude of FDA-approved drugs across various therapeutic indications. nih.govmdpi.com Database searches reveal that the piperazine moiety is frequently incorporated into molecules to modulate physicochemical properties like solubility and basicity, which in turn can enhance pharmacokinetic profiles. researchgate.netnih.gov A review of patents from 2010 onwards demonstrates the continued high interest in piperazine-containing molecules for a wide range of therapeutic uses, including CNS agents, anticancer therapeutics, and antivirals. nih.gov

While the piperazine core is common, the novelty of the 1-(oxolan-3-yl)piperazine scaffold lies in the specific combination and linkage of the piperazine ring with the oxolane (tetrahydrofuran) moiety at the 3-position. A comparative analysis of scaffolds in chemical databases reveals that while piperazine is often combined with various aromatic and heterocyclic systems, its conjunction with a saturated oxygen-containing heterocycle like oxolane is less frequently documented in the context of extensive biological evaluation. nih.govnih.gov

A systematic search of chemical space databases can help quantify this novelty. For instance, a computational study exploring simple drug scaffolds by enumerating and comparing them against the PubChem database found that a significant percentage of theoretically possible simple bicyclic amines were not present, indicating large unexplored areas of chemical space even for relatively simple structures. nih.gov Applying a similar approach to the 1-(oxolan-3-yl)piperazine scaffold would likely reveal that while numerous derivatives exist, the extent of their biological exploration is considerably less than that of more common piperazine-based scaffolds, such as N-arylpiperazines or N-benzylpiperazines.

The table below provides a comparative overview of various piperazine-based scaffolds and their documented applications, contextualizing the structural position of the 1-(oxolan-3-yl)piperazine scaffold.

Table 1: Comparative Analysis of Piperazine-Based Scaffolds

| Scaffold | Common Modifications | Therapeutic Areas of Interest | Database Search Insights |

| Arylpiperazines | Substitution on the aryl ring (e.g., halogens, trifluoromethyl) | CNS disorders (antipsychotics, antidepressants), Oncology | Highly prevalent in chemical databases and patent literature; extensive SAR studies available. |

| Benzylpiperazines | Substitution on the benzyl (B1604629) ring and/or piperazine nitrogen | CNS stimulants, Antidepressants | Well-documented in scientific literature and databases; some derivatives are controlled substances. |

| Piperazine-amides/ureas | Acylation of one of the piperazine nitrogens | Oncology (kinase inhibitors), Antivirals | A common strategy to introduce diversity and modulate activity; widely reported. |

| Piperazine-indole hybrids | Linkage of piperazine to an indole (B1671886) ring, often via a linker | Dopamine (B1211576) receptor modulation, Oncology | Numerous examples in medicinal chemistry literature, often designed as specific receptor ligands. nih.gov |

| 1-(Oxolan-3-yl)piperazine | Further substitution on the second piperazine nitrogen | Emerging interest; specific therapeutic targets not as broadly defined. | Less prevalent than aryl or benzyl derivatives; represents a more novel area of chemical space. |

This analysis indicates that while the constituent parts of the 1-(oxolan-3-yl)piperazine scaffold are well-known in medicinal chemistry, their specific combination represents a less explored region of chemical space, thereby offering significant opportunities for the discovery of novel bioactive molecules.

Preclinical Biological Activity and Mechanistic Elucidation of 1 Oxolan 3 Yl Piperazine Dihydrochloride

Receptor Binding Affinity and Selectivity Profiling

The piperazine (B1678402) moiety is a well-established pharmacophore, recognized as a key structural element in numerous biologically active compounds. Its presence often confers affinity for a wide range of receptors, particularly within the central nervous system. The versatility of the piperazine ring allows it to serve as a scaffold for designing ligands that can interact with various receptor subtypes.

Piperidine (B6355638) and piperazine-based compounds have been identified as potent ligands for sigma receptors (S1R and S2R). nih.gov The basic nitrogen atom within the piperazine ring is often crucial for binding, typically being protonated at physiological pH to form key interactions, such as salt bridges, with acidic residues like glutamate (B1630785) and aspartate in the receptor's binding pocket. nih.gov For instance, studies on certain piperazine derivatives revealed nanomolar affinity for the S1R, with some compounds acting as agonists. nih.gov

Furthermore, derivatives containing the piperazine or related piperidine ring have shown high affinity for histamine (B1213489) H3 receptors (H3R), with some acting as potent antagonists or inverse agonists. nih.gov The structural modifications on the piperazine scaffold significantly influence the binding affinity and functional activity at these receptors.

The γ-aminobutyric acid (GABA) system, particularly the GABA-A receptor, is a major target for therapeutic agents. nih.gov GABA-A receptors are ligand-gated ion channels that mediate inhibitory neurotransmission. nih.govmdpi.com The piperidine moiety, structurally similar to piperazine, is a core component in the synthesis of GABA-A receptor agonists. nih.gov For example, derivatives of 5-(4-piperidyl)-3-isoxazolol have been synthesized and evaluated for their activity at different GABA-A receptor α-subunits. nih.gov These studies indicate that modifications to the piperidine ring can lead to compounds with varying activities, from weak agonism to antagonism at different receptor subtypes. nih.gov Given the structural relationship, the piperazine ring in 1-(Oxolan-3-yl)piperazine could potentially interact with GABA receptor binding sites, although specific studies are required to confirm this.

A significant area of research for piperazine derivatives has been their interaction with dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, which are key targets for antipsychotic medications. Many N-phenylpiperazine analogs have been evaluated for their binding affinities at these receptors. mdpi.com These studies often aim to develop ligands with high affinity for D3 receptors over D2 receptors or compounds with a mixed D2/5-HT1A profile. mdpi.comresearchgate.net The affinity is highly dependent on the substituents on both the piperazine and the aryl group.

Below is a table summarizing the binding affinities of some representative N-phenylpiperazine analogs at D2 and D3 dopamine receptors, illustrating the high affinity and selectivity that can be achieved with this scaffold.

| Compound | D3 Ki (nM) | D2 Ki (nM) | D3 vs. D2 Selectivity |

| LS-3-134 | 0.17 | >26 | >150-fold |

| WW-III-55 | 0.09 | >26 | >280-fold |

| Compound 6a | 1.4 | >560 | >400-fold |

This table presents data for related N-phenylpiperazine compounds, not 1-(Oxolan-3-yl)piperazine dihydrochloride (B599025). Data sourced from multiple studies on D2/D3 selective ligands. mdpi.com

Chemokine receptors, a class of G-protein coupled receptors (GPCRs), are involved in immune responses and have emerged as therapeutic targets for various diseases. While specific data on 1-(Oxolan-3-yl)piperazine dihydrochloride is unavailable, the general principles of ligand binding to these receptors are understood. The binding pockets of chemokine receptors are more solvent-accessible compared to many other GPCRs, which allows them to bind to larger ligands like chemokines. Small molecule antagonists have been developed that bind within the transmembrane domain of these receptors. The binding is often driven by interactions with negatively charged residues within the binding pocket.

Enzyme Inhibition Profiling

Beyond receptor binding, piperazine derivatives have been investigated as inhibitors of various enzymes. The scaffold's ability to be readily functionalized allows for the optimization of interactions with enzyme active sites.

One notable example of enzyme inhibition by piperazine derivatives is their activity against acetylcholinesterase (AChE), an enzyme critical for hydrolyzing the neurotransmitter acetylcholine (B1216132). nih.gov Inhibition of AChE is a primary strategy for treating the symptoms of Alzheimer's disease. nih.gov Piperazine derivatives have been designed to interact with the active site of AChE. The mechanism often involves the ligand binding to key residues within the enzyme's catalytic gorge, preventing acetylcholine from accessing the active site. Docking studies of certain 1-(1,4-Benzodioxane-2-carbonyl) piperazine derivatives have shown that they can fit within the AChE active site, and their inhibitory activity is dependent on the specific substituents on the piperazine ring. nih.gov For instance, derivatives with different sulfonyl groups have shown varying levels of AChE inhibition in a concentration-dependent manner. nih.gov

Inhibition of Specific Enzyme Families (e.g., Cyclooxygenases, α-Glucosidase, Lipoxygenase, Cholinesterases)

The piperazine moiety is a versatile scaffold that has been incorporated into inhibitors of various enzyme families.

Cyclooxygenases (COX): Piperazine derivatives have been investigated as potential inhibitors of cyclooxygenase enzymes, which are key in the inflammation process. youtube.com

α-Glucosidase: Certain piperazine derivatives have shown potent inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. acs.org This suggests a potential therapeutic application in managing conditions like type 2 diabetes.

Lipoxygenase: While there is extensive research on lipoxygenase inhibitors, specific studies focusing on this compound or closely related piperazine derivatives are not readily available in the public domain.

Cholinesterases: The piperazine scaffold is a component of various compounds designed as cholinesterase inhibitors. These inhibitors are significant in the management of neurodegenerative diseases like Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine. nih.gov For instance, some amiridine-piperazine hybrids have been shown to be mixed-type reversible inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Characterization of Inhibition Kinetics (e.g., IC50 and Ki Determination)

The inhibitory potential of a compound is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). While specific kinetic data for this compound is not available, the following table presents data for other piperazine derivatives against various enzymes, illustrating the potential of this chemical class.

| Compound Class | Target Enzyme | IC50 | Ki | Inhibition Type |

| Piperazine-based Semicarbazone Derivatives | Urease | 3.95–6.62 μM | Not Reported | Not Reported |

| Nitrophenylpiperazine Derivative (Compound 4l) | Tyrosinase | 72.55 μM | Not Reported | Mixed |

| Amiridine-piperazine hybrid (Compound 5h) | Acetylcholinesterase (AChE) | 1.83 ± 0.03 μM | 1.50 ± 0.12 μM | Mixed |

This table is illustrative of the inhibitory activities of the broader class of piperazine derivatives and does not represent data for this compound.

Inhibition of ADAMTS Enzymes by Piperazine Derivatives

The "A Disintegrin and Metalloproteinase with Thrombospondin motifs" (ADAMTS) family of enzymes are involved in the degradation of the extracellular matrix and their dysregulation is implicated in diseases like arthritis and cancer. While various small molecules and peptide-based therapeutics have been developed to inhibit ADAMTS enzymes, specific studies detailing the inhibitory activity of this compound or other piperazine derivatives against this enzyme family are not prominent in the available literature.

Investigations into Modulatory Effects on Cellular Signaling Pathways

Piperazine derivatives are known to modulate various cellular signaling pathways. Their ability to interact with a range of biological targets allows them to influence cellular communication and function. For example, N-arylpiperazine moieties are recognized for their role in modulating serotonergic and dopaminergic pathways in the central nervous system. nih.gov Furthermore, certain piperazine derivatives have been shown to enhance the permeability of epithelial cell monolayers by increasing myosin-mediated contraction and disrupting cell-cell contacts, indicating an effect on cellular adhesion and transport pathways. nih.govacs.org In the context of cancer, piperazine-linked compounds have been designed to target specific signaling molecules like carbonic anhydrase IX (CAIX), which is overexpressed in some cancer cells. nih.gov

Preclinical Pharmacodynamic Characterization

Target Identification and Validation in In Vitro Systems

The piperazine scaffold is a key component in molecules designed to interact with a wide array of biological targets. nbinno.com The versatility of this heterocyclic ring allows for its incorporation into ligands for various receptors and inhibitors for numerous enzymes. researchgate.net

Identified molecular targets for different piperazine derivatives include:

Receptors:

Histamine H3 Receptors acs.orgnih.gov

Sigma-1 and Sigma-2 Receptors acs.orgnih.gov

Dopamine and Serotonin Receptors

Enzymes:

Carbonic Anhydrases nih.govnih.gov

Tyrosinase nih.gov

Urease benthamdirect.com

Poly (ADP-ribose) polymerase-1 (PARP-1) acs.org

Cyclin-dependent kinases (CDKs) researchgate.net

These interactions are typically validated in vitro through binding assays and functional assays to determine the affinity and efficacy of the compounds at their respective targets.

Elucidation of Mechanisms of Action through Molecular Interactions

In the context of enzyme inhibition, molecular docking studies have provided insights into the interactions between piperazine derivatives and the active sites of their target enzymes. For example, nitrophenylpiperazine derivatives have been shown to interact with the active site of tyrosinase. nih.gov Similarly, piperazine-based semicarbazones exhibit potent urease inhibition. benthamdirect.com The nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors or become ionized under physiological conditions, facilitating interactions with biological targets. researchgate.net These molecular interactions are fundamental to the pharmacological effects of this class of compounds. The precise mechanism of action for this compound would require specific studies to elucidate its molecular targets and binding interactions.

Observed Biological Activities in Preclinical Models

No studies were identified that investigated the neuropharmacological effects of this compound in animal models. While other piperazine derivatives have been explored for such properties, data specific to this compound is not available. nih.gov

There are no published studies on the in vitro anticancer activity of this compound in any cancer cell lines. Research on other piperazine-containing compounds has shown potential anticancer effects, but these findings cannot be extrapolated to this specific molecule without direct experimental evidence. ijpsr.com

No data is available from in vitro assays to support any antimicrobial properties of this compound. The antimicrobial potential of various other piperazine derivatives has been documented, but specific information for this compound is lacking. researchgate.netresearchgate.net

Preclinical studies detailing any anti-inflammatory effects of this compound could not be located. While the broader class of piperazine derivatives has been investigated for anti-inflammatory potential, this specific compound remains uncharacterized in this regard. nih.gov

Preclinical Pharmacokinetics and Translational Research Aspects of 1 Oxolan 3 Yl Piperazine Dihydrochloride

Absorption and Distribution Studies in Animal Models

Information regarding the absorption and distribution of 1-(Oxolan-3-yl)piperazine dihydrochloride (B599025) in animal models has not been reported in the accessible scientific literature.

Brain Penetration and Blood-Brain Barrier (BBB) Permeability in Murine Models

There are no available studies that have investigated the ability of 1-(Oxolan-3-yl)piperazine dihydrochloride to cross the blood-brain barrier (BBB) in murine or other animal models. The unique structural characteristics of the BBB, including tight junction protein complexes and the presence of efflux transporters, strictly regulate the passage of substances into the brain. nih.gov Without specific experimental data, the brain penetration potential of this compound remains unknown.

Role of Efflux Transporters (e.g., P-glycoprotein, Breast Cancer Resistance Protein) in Central Nervous System Distribution

The central nervous system (CNS) is protected by cellular barriers that utilize efflux transporters to remove toxins and xenobiotics. nih.gov These transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), are critical in determining the distribution of drugs within the CNS. nih.govcapes.gov.br However, no research has been published that examines whether this compound is a substrate for these transporters. Such studies would be crucial to understanding its potential efficacy or limitations for CNS targets. researchgate.netnih.gov

Metabolic Pathways and Metabolite Identification in Animal Systems

The metabolic fate of this compound in animal systems is currently undocumented. Generally, piperazine-containing compounds can undergo various metabolic transformations, including N-dealkylation, aromatic hydroxylation, and ring oxidation. nih.govnih.gov For instance, studies on other piperazine (B1678402) derivatives have identified metabolites resulting from desmethylation, N-acetylation, N-formylation, and phenyl monohydroxylation. nih.gov Another piperazine derivative, flunarizine, undergoes oxidative N-dealkylation in male rats, while female rats and male dogs primarily show aromatic hydroxylation. nih.gov The oxidation of the piperazine ring can also lead to the formation of reactive intermediates. researchgate.net Without specific studies on this compound, its metabolic pathways and the identity of its metabolites in preclinical species are purely speculative.

Excretion Patterns in Preclinical Species

No data is available describing the excretion patterns of this compound in any preclinical species. The route and rate of excretion are fundamental pharmacokinetic parameters that have yet to be determined for this compound.

Applications in Drug Discovery and Chemical Biology

Role as a Privileged Scaffold and Building Block in Pharmaceutical Synthesis

The concept of a "privileged scaffold" is central to modern medicinal chemistry, referring to molecular frameworks that are capable of binding to multiple biological targets. The piperazine (B1678402) ring is a classic example of such a scaffold, and its incorporation into 1-(Oxolan-3-yl)piperazine dihydrochloride (B599025) confers upon this molecule a significant degree of versatility. nih.govresearchgate.net The piperazine moiety provides a rigid, yet conformationally flexible, core that can be readily functionalized at its two nitrogen atoms, allowing for the precise spatial orientation of various substituents. researchgate.netnih.gov This adaptability is crucial for achieving high-affinity interactions with the binding sites of diverse proteins.

The addition of the oxolane (tetrahydrofuran) ring to the piperazine nucleus introduces several beneficial properties. The oxolane group can enhance aqueous solubility, a critical factor for drug bioavailability, and can also participate in hydrogen bonding interactions within a receptor's binding pocket. This combination of a versatile piperazine core and a functionality-enhancing oxolane side chain makes 1-(Oxolan-3-yl)piperazine dihydrochloride a highly sought-after building block in the synthesis of complex pharmaceutical agents. Its dihydrochloride salt form often improves its stability and handling characteristics in a laboratory setting.

Utility in the Development of Novel Pharmacologically Active Compounds

The true value of a chemical building block is demonstrated by its successful incorporation into novel molecules with significant biological activity. This compound has been utilized in the synthesis of a range of compounds targeting various disease areas. Notably, its application in the development of kinase inhibitors and G protein-coupled receptor (GPCR) modulators has been documented in patent literature, highlighting its importance in oncology and neuroscience research.

For instance, patent applications have described the use of 1-(Oxolan-3-yl)piperazine as a key intermediate in the synthesis of potent and selective kinase inhibitors. In these synthetic schemes, the piperazine nitrogen is typically coupled with a heterocyclic core, while the other nitrogen can be further functionalized to optimize target engagement and pharmacokinetic properties. The oxolane moiety in these final compounds can contribute to improved metabolic stability and favorable absorption, distribution, metabolism, and excretion (ADME) profiles.

Table 1: Examples of Pharmacological Classes Investigated Using this compound as a Building Block

| Therapeutic Area | Target Class | Rationale for Scaffold Use |

|---|---|---|

| Oncology | Kinase Inhibitors | Provides a versatile scaffold for orienting substituents to interact with the ATP-binding site of kinases. The oxolane moiety can enhance solubility and metabolic stability. |

| Neuroscience | GPCR Modulators | The piperazine core is a common feature in CNS-active drugs, and the oxolane group can improve blood-brain barrier penetration and receptor subtype selectivity. |

| Infectious Diseases | Antiviral/Antibacterial Agents | The piperazine ring is a known pharmacophore in various antimicrobial agents, and modifications with the oxolane group can lead to novel derivatives with improved potency and resistance profiles. |

Application as a Chemical Probe for Biological Pathway Exploration

A chemical probe is a small molecule designed to selectively interact with a specific biological target, thereby enabling the study of that target's function in a cellular or organismal context. While specific literature detailing this compound as a formally designated chemical probe is limited, its derivatives possess the requisite properties for such applications. The development of potent and selective ligands for kinases and GPCRs, as discussed previously, inherently provides tools for probing the biological pathways regulated by these proteins.

For example, a highly selective kinase inhibitor synthesized from this building block could be used to dissect the role of that specific kinase in a particular signaling cascade. By observing the downstream cellular effects of inhibiting the kinase with this compound, researchers can gain valuable insights into the enzyme's physiological and pathological functions. The oxolane-piperazine scaffold can be a critical component of such a probe, contributing to the necessary selectivity and cell permeability to be effective in biological assays. The development of such tools is a crucial step in validating new drug targets and understanding the complex mechanisms of disease.

Strategic Integration in Lead Optimization Programs for Medicinal Chemistry

Lead optimization is a critical phase in the drug discovery process where an initial "hit" compound with promising activity is systematically modified to improve its potency, selectivity, and pharmacokinetic properties, transforming it into a viable drug candidate. danaher.comyoutube.comcriver.com The structural features of this compound make it an attractive component for strategic integration into lead optimization campaigns.

During lead optimization, medicinal chemists often seek to introduce moieties that can favorably modulate a molecule's ADME properties without compromising its pharmacological activity. The hydrophilic nature of the oxolane ring can be strategically employed to enhance the aqueous solubility of a lead compound, which can, in turn, improve its oral bioavailability. Furthermore, the piperazine ring can be used to introduce a basic center, which can also influence solubility and permeability.

The process of optimizing a lead compound often involves the synthesis and evaluation of numerous analogs. The commercial availability and straightforward reactivity of this compound facilitate the rapid generation of these analogs, allowing for an efficient exploration of the chemical space around a lead compound. By systematically modifying other parts of the molecule while keeping the oxolane-piperazine fragment constant, or by introducing this fragment into different positions of a lead scaffold, researchers can fine-tune the properties of the molecule to achieve the desired therapeutic profile. researchgate.netaltasciences.com

Table 2: Physicochemical Properties Influenced by the 1-(Oxolan-3-yl)piperazine Moiety in Lead Optimization

| Property | Potential Contribution of the Moiety |

|---|---|

| Aqueous Solubility | The ether oxygen of the oxolane ring can act as a hydrogen bond acceptor, potentially improving solubility. |

| Lipophilicity (LogP/LogD) | The introduction of the polar oxolane and basic piperazine can modulate the overall lipophilicity of a molecule, impacting permeability and clearance. |

| Metabolic Stability | The cyclic nature of both the oxolane and piperazine rings can confer resistance to metabolic degradation compared to linear analogs. |

| Target Affinity and Selectivity | The three-dimensional shape and hydrogen bonding capacity of the moiety can lead to more specific and higher-affinity interactions with the biological target. |

Future Research Directions and Unaddressed Avenues for 1 Oxolan 3 Yl Piperazine Dihydrochloride

Exploration of Novel Therapeutic Indications Based on Emerging Biological Insights

Currently, there is a lack of published data on the specific biological activity of 1-(Oxolan-3-yl)piperazine dihydrochloride (B599025). Future research would need to begin with broad biological screening to identify any potential therapeutic areas. The structural motifs—a piperazine (B1678402) ring and an oxolane (tetrahydrofuran) group—are present in compounds with a wide range of activities. For instance, piperazine derivatives have been investigated for their effects on the central nervous system, as well as for antimicrobial and anti-inflammatory properties. Initial exploratory studies would be necessary to determine if 1-(Oxolan-3-yl)piperazine dihydrochloride interacts with any biologically relevant targets.

Advanced Structural Modifications for Enhanced Selectivity and Potency against Identified Biological Targets

Before any structural modifications can be rationally designed, a primary biological target for this compound must be identified. Once a target is known, medicinal chemists could embark on structure-activity relationship (SAR) studies. The piperazine moiety offers a synthetically tractable handle for modification. For example, the secondary amine in the piperazine ring could be functionalized with various substituents to explore interactions with target proteins. Similarly, modifications to the oxolane ring could be explored to optimize properties such as metabolic stability and target engagement. The goal of such a program would be to enhance the potency (the concentration of the drug required to produce an effect) and selectivity (the drug's ability to bind to the intended target over others) of the parent compound.

Development of Advanced Analytical Methodologies for Detection and Quantification in Complex Biological Matrices

The detection and quantification of any potential drug candidate in biological fluids like blood, plasma, or urine are crucial for pharmacokinetic studies. For this compound, standard analytical techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) would likely be the methods of choice. researchgate.net The development of a robust and sensitive LC-MS/MS method would be a critical early step in preclinical development. researchgate.net This would involve optimizing chromatographic conditions to separate the compound from endogenous matrix components and fine-tuning mass spectrometry parameters for sensitive and specific detection. Sample preparation techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction would also need to be evaluated to ensure accurate and reproducible results. researchgate.net

| Analytical Technique | Purpose | Key Considerations |

| HPLC/UHPLC | Separation of the analyte from biological matrix components. mdpi.com | Column chemistry, mobile phase composition, gradient elution. |

| Mass Spectrometry (MS/MS) | Sensitive and selective detection and quantification. mdpi.com | Ionization source, precursor/product ion selection, collision energy. |

| Sample Preparation (e.g., SPE, LLE) | Extraction and concentration of the analyte from the biological sample. researchgate.net | Recovery, matrix effects, reproducibility. |

Integration of Omics Technologies for Comprehensive Biological Profiling and Systems Pharmacology Approaches

Should this compound demonstrate significant biological activity in initial screenings, "omics" technologies (such as genomics, proteomics, and metabolomics) could be employed for a deeper understanding of its mechanism of action. For example, treating cells with the compound and analyzing changes in protein expression (proteomics) or metabolite levels (metabolomics) could reveal the cellular pathways it affects. This systems pharmacology approach can help in identifying both on-target and potential off-target effects, providing a more comprehensive biological profile than traditional methods. However, the application of these advanced techniques is contingent on first establishing a clear and potent biological activity for the compound.

Q & A

Q. What are the recommended synthetic routes for 1-(Oxolan-3-yl)piperazine dihydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between piperazine and a tetrahydrofuran-3-yl precursor. Key steps include:

- Intermediate preparation : Reacting 3-bromotetrahydrofuran with a protected piperazine derivative under inert conditions (e.g., nitrogen atmosphere) .

- Salt formation : Treating the free base with HCl in anhydrous ethanol to yield the dihydrochloride salt.

- Optimization : Adjust reaction temperature (50–70°C), solvent polarity (e.g., THF or DMF), and stoichiometric ratios (1:1.2 piperazine:halide) to minimize byproducts like N-alkylated isomers .

- Purification : Use recrystallization from ethanol/water (3:1 v/v) to achieve >95% purity.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structure?

- Methodological Answer :

- 1H/13C NMR : Confirm regiochemistry of the oxolane substitution (e.g., δ 3.6–4.1 ppm for THF protons) and piperazine backbone integrity .

- HPLC-MS : Use a C18 column (acetonitrile/0.1% formic acid gradient) to detect impurities (<0.5% threshold) and verify molecular ion peaks ([M+H]+ at m/z 205.1 for free base) .

- Elemental Analysis : Validate chloride content (theoretical: 30.7% Cl) to confirm dihydrochloride stoichiometry .

Q. What are the solubility profiles and stability considerations under various storage conditions?

- Methodological Answer :

- Solubility : Freely soluble in water (>100 mg/mL at 25°C), DMSO (50 mg/mL upon warming), but poorly soluble in apolar solvents (e.g., hexane) .

- Stability : Store at 2–8°C in airtight, light-resistant containers to prevent hygroscopic degradation. Accelerated stability studies (40°C/75% RH for 6 months) show <2% decomposition when protected from moisture .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities or pharmacological data?

- Methodological Answer :

- Orthogonal validation : Replicate assays (e.g., receptor binding vs. functional cAMP assays) to confirm target engagement .

- Impurity profiling : Use HPLC-MS to rule out interference from isomers (e.g., 2- or 4-oxolanyl analogs) or degradation products .

- Dose-response studies : Perform EC50/IC50 comparisons across cell lines (e.g., HEK293 vs. CHO) to assess cell-type specificity .

Q. What strategies detect and quantify isomeric impurities or degradation products?

- Methodological Answer :

- Chiral HPLC : Resolve enantiomers using a Chiralpak AD-H column (hexane:isopropanol 90:10) .

- Forced degradation : Expose the compound to heat (60°C), UV light, or acidic/alkaline conditions to identify labile functional groups (e.g., THF ring-opening at pH <2) .

- LC-QTOF : Characterize degradation pathways (e.g., hydrolysis to piperazine and 3-hydroxytetrahydrofuran) via high-resolution mass spectrometry .

Q. What in vitro/in vivo models are appropriate for mechanistic studies?

- Methodological Answer :

- In vitro : Use GPCR-transfected cell lines (e.g., serotonin 5-HT1A or dopamine D2 receptors) for binding affinity assays (Kd < 100 nM) .

- In vivo : Rodent models (e.g., tail-flick test for analgesia) with pharmacokinetic profiling (Tmax: 1–2 hr post-IV administration) .

- Structural analogs : Compare with 1-(4-fluorophenyl)piperazine dihydrochloride (CAS 21170-10-5) to assess substituent effects on bioavailability .

Q. What safety protocols are critical for laboratory handling?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing .

- First aid : For skin contact, rinse with water (15 min) and apply emollients; if inhaled, move to fresh air and monitor for bronchospasm .

- Waste disposal : Neutralize with 1M NaOH before incineration to avoid HCl gas release .

Data Contradiction Analysis Example

Scenario : Conflicting reports on solubility in aqueous buffers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.